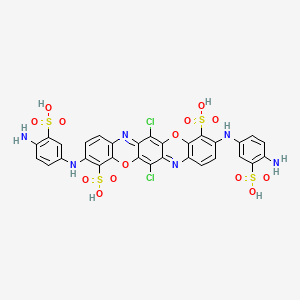
Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
十四烷基(Z,Z)-6,6-二辛基-4,8,11-三氧代-5,7,12-三氧杂-6-锡二十六碳-2,9-二烯酸酯是一种复杂的含锡有机化合物。含锡有机化合物以其在催化、医药和材料科学等各个领域的多样化应用而闻名。这种特殊化合物具有独特的结构,含有多个官能团,使其成为科学研究的兴趣对象。
准备方法
合成路线和反应条件
十四烷基(Z,Z)-6,6-二辛基-4,8,11-三氧代-5,7,12-三氧杂-6-锡二十六碳-2,9-二烯酸酯的合成通常涉及在受控条件下十四烷醇与二辛基氧化锡的反应。该反应在惰性气氛中进行以防止氧化,通常由路易斯酸催化。反应混合物被加热到特定温度,通常在 80-100°C 左右,并保持数小时以确保完全转化。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和对反应参数的精确控制,以确保高产率和纯度。最终产品通过蒸馏或重结晶等技术进行纯化。
化学反应分析
反应类型
十四烷基(Z,Z)-6,6-二辛基-4,8,11-三氧代-5,7,12-三氧杂-6-锡二十六碳-2,9-二烯酸酯经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以将化合物转化为其相应的醇或烷烃。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素或其他亲核试剂,在温和条件下进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化通常会产生氧化物,而还原会产生醇或烷烃。
科学研究应用
十四烷基(Z,Z)-6,6-二辛基-4,8,11-三氧代-5,7,12-三氧杂-6-锡二十六碳-2,9-二烯酸酯在科学研究中有多种应用:
化学: 由于其独特的结构和反应性,被用作各种有机反应的催化剂。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗真菌特性。
医学: 探讨其在药物递送系统和作为治疗剂的潜在用途。
工业: 由于其稳定性和功能特性,用于生产先进材料和涂料。
作用机制
十四烷基(Z,Z)-6,6-二辛基-4,8,11-三氧代-5,7,12-三氧杂-6-锡二十六碳-2,9-二烯酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物效应。所涉及的途径包括信号转导和代谢过程,这些过程受到该化合物独特结构和官能团的影响。
相似化合物的比较
类似化合物
十四烷基硫酸氢酯: 另一种具有类似应用但官能团不同的含锡有机化合物。
十四烷基硫酸钠: 在医学上用作硬化剂,其作用机制不同。
独特性
十四烷基(Z,Z)-6,6-二辛基-4,8,11-三氧代-5,7,12-三氧杂-6-锡二十六碳-2,9-二烯酸酯因其官能团和结构特征的特定组合而独一无二。这种独特性使其具有多种应用和反应性,使其有别于其他类似化合物。
属性
CAS 编号 |
84029-77-6 |
|---|---|
分子式 |
C52H96O8Sn |
分子量 |
968.0 g/mol |
IUPAC 名称 |
4-O-[dioctyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C18H32O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |
InChI 键 |
HXPRCVLFFFMBNP-POUCYOBESA-L |
手性 SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



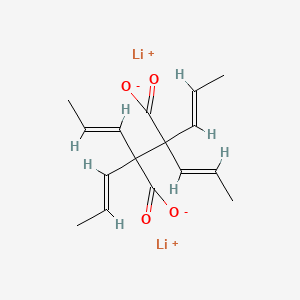

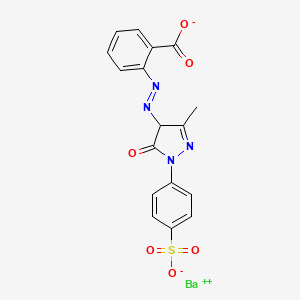
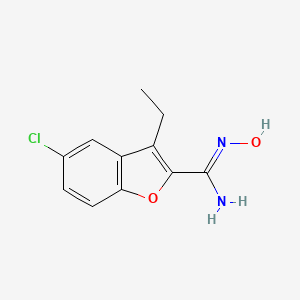

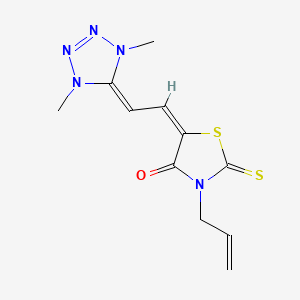
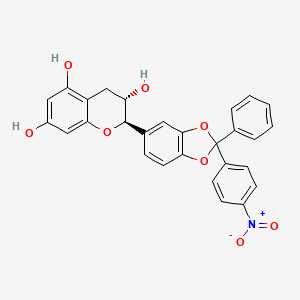
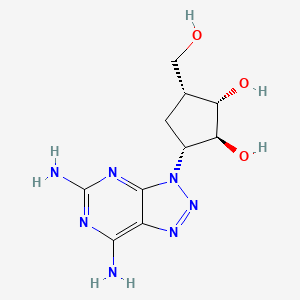
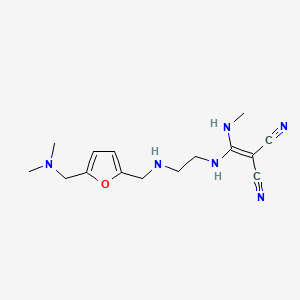
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
